REACTION_CXSMILES
|
[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[CH2:3][CH:2]1[C:8]([OH:10])=O.C(Cl)(=O)C(Cl)=O.[NH4+:17].[OH-].C1COCC1>C(Cl)Cl.CN(C=O)C.O>[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[CH2:3][CH:2]1[C:8]([NH2:17])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1C(CC12CCC2)C(=O)O
|
Name
|
|
Quantity
|
0.406 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was added drop-wise
|
Type
|
STIRRING
|
Details
|
stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solids removed via filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate saturated with solid NaCl, extracted with 3:1 DCM/THF (3×)
|
Type
|
WASH
|
Details
|
the combined organics were washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, then brine, dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC12CCC2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |